N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide
Description
N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a pyridinone ring substituted with bromine and ethyl groups, and an azepane ring with difluoro substitution The carboxamide functional group is also a key feature of this molecule
Properties
IUPAC Name |
N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF2N3O2/c1-2-19-8-10(15)12(21)11(9-19)18-13(22)20-6-3-4-14(16,17)5-7-20/h8-9H,2-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVRYUJASPIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C(=C1)Br)NC(=O)N2CCCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinone Ring: Starting with a suitable pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Difluoro Substitution:
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential activity against specific biological targets.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and difluoro groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide
- N-(5-bromo-1-methyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide
- N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-sulfonamide
Uniqueness
N-(5-bromo-1-ethyl-4-oxopyridin-3-yl)-4,4-difluoroazepane-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
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